4-Bromo-1-methoxyindane
Description
4-Bromo-1-methoxyindane is a bicyclic aromatic compound consisting of an indane scaffold (a fused benzene and cyclopentane ring) substituted with a bromine atom at the 4-position and a methoxy group at the 1-position. For instance, 4-Bromo-1-indanone (a precursor to indane derivatives) is used to synthesize intermediates like 4-Bromo-2,3-dihydro-1H-inden-1-ol and boronate esters, indicating its utility in organic synthesis . The methoxy and bromo substituents are critical for directing regioselectivity in electrophilic substitution reactions and cross-coupling chemistry.
Properties
Molecular Formula |
C10H11BrO |
|---|---|
Molecular Weight |
227.10 g/mol |
IUPAC Name |
4-bromo-1-methoxy-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C10H11BrO/c1-12-10-6-5-7-8(10)3-2-4-9(7)11/h2-4,10H,5-6H2,1H3 |
InChI Key |
FWWOHHXRSHEOFD-UHFFFAOYSA-N |
Canonical SMILES |
COC1CCC2=C1C=CC=C2Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues on Indane/Indanone Scaffolds
(Z)-4-Bromo-3-(4-methoxybenzylidene)-1-methylindolin-2-one (4f)
- Molecular Formula: C₁₇H₁₄BrNO₂
- Key Features : Incorporates a benzylidene group at the 3-position and a methyl group on the indolin-2-one scaffold.
- Synthesis: Prepared via condensation of 4-bromo-1-methylindolin-2-one with methoxybenzaldehyde in ethanol under reflux .
- Applications: Investigated for biological activity due to the indolinone core, which is common in pharmacologically active molecules.
4-Bromo-1-indanone
- Molecular Formula : C₉H₇BrO
- Key Features : A ketone derivative of indane with bromine at the 4-position.
- Applications: Serves as a precursor for synthesizing boronate esters and cyano-substituted indanes, which are intermediates in drug development .
Substituted Benzene Derivatives with Bromo and Methoxy Groups
4-Bromo-2-methoxy-1-(methoxymethoxy)benzene
- Molecular Formula : C₉H₁₁BrO₃
- Molecular Weight : 247.09 g/mol
- Substituents : Bromine at 4-position, methoxy at 2-position, and a methoxymethoxy group at 1-position.
- Purity : ≥98% (commercially available) .
4-Benzyloxy-2-bromo-1-methoxybenzene
- Molecular Formula : C₁₄H₁₃BrO₂
- Synthesis: Synthesized from 4-methoxyphenol via bromination, acetyl protection/deprotection, and benzylation .
- Applications : Benzyl-protected derivatives are common intermediates in fine chemical synthesis.
Halogen-Swapped Analogues
4-Bromo-1-fluoro-2-methoxybenzene
- CAS Number : 2357-52-0
- Similarity : 94% structural similarity to 4-Bromo-1-methoxyindane, differing by the indane scaffold and additional fluorine at the 1-position .
4-Bromo-2-iodo-1-methoxybenzene
Data Table: Key Properties of Comparable Compounds
Key Findings and Insights
Substituent Position Effects :
- The 4-bromo substituent enhances electrophilic substitution at adjacent positions, while the 1-methoxy group acts as an electron-donating director .
- Halogen swaps (e.g., iodine for bromine) increase molecular weight and alter reactivity profiles, as seen in 4-Bromo-2-iodo-1-methoxybenzene .
Scaffold Differences: Indane/indanone derivatives (e.g., 4-Bromo-1-indanone) exhibit greater steric hindrance than benzene analogs, affecting their reactivity in cross-coupling reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
